molecular formula C15H10F3N3OS2 B12623183 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine CAS No. 917809-05-3

2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine

Cat. No.: B12623183
CAS No.: 917809-05-3
M. Wt: 369.4 g/mol
InChI Key: GGZSKYKLWIJLJW-UHFFFAOYSA-N
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Description

2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine is a complex organic compound characterized by its unique structural features, including a methanesulfinyl group, a trifluoromethyl-substituted phenyl ring, and a thiazolyl-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfoxide to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanesulfinyl group yields a sulfone, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.

    Industry: The compound can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The thiazolyl-pyrimidine core can engage in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine stands out due to its unique combination of functional groups and structural features. The presence of the methanesulfinyl group and the thiazolyl-pyrimidine core provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

917809-05-3

Molecular Formula

C15H10F3N3OS2

Molecular Weight

369.4 g/mol

IUPAC Name

5-(2-methylsulfinylpyrimidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C15H10F3N3OS2/c1-24(22)14-19-6-5-11(21-14)13-12(20-8-23-13)9-3-2-4-10(7-9)15(16,17)18/h2-8H,1H3

InChI Key

GGZSKYKLWIJLJW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=CC(=N1)C2=C(N=CS2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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